19-Norprogesterone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Mineralocorticoid Agonist Activity

Specific Scientific Field: Endocrinology and nephrology.

Summary: 19-Norprogesterone (19-nor P) exhibits a 3-fold higher affinity for mineralocorticoid receptors compared to its parent steroid, progesterone (P). In contrast, 19-nor aldosterone has negligible mineralocorticoid receptor affinity. This property makes 19-nor P a potent mineralocorticoid agonist.

Methods of Application: In an adrenalectomized rat urinary K⁺/Na⁺ bioassay system, researchers assess the mineralocorticoid activity Progesterone, a known mineralocorticoid antagonist, lacks agonist activity.

Results: The loss of the C19 methyl group profoundly alters mineralocorticoid activity. Aldosterone shifts from an agonist to inactive, while progesterone transforms from an antagonist to an agonist. These changes may be relevant to sodium retention syndromes .

Progestagen Activity

Specific Scientific Field: Reproductive medicine and contraception.

Summary: 19-Norprogesterone is a potent progestagen with high affinity for the progesterone receptor (PgR). Unlike 17α-hydroxylated-progesterone (170HP), which lacks hormonal activity, 19-norprogesterone competes effectively with progesterone (P) for the PgR.

Methods of Application: Researchers study progestagen effects using in vitro assays, animal models, and clinical trials. 19-Norprogesterone’s binding affinity and downstream signaling pathways are investigated.

Results: 19-Norprogesterone’s progestagenic properties make it valuable for contraception, hormone replacement therapy, and managing gynecological conditions .

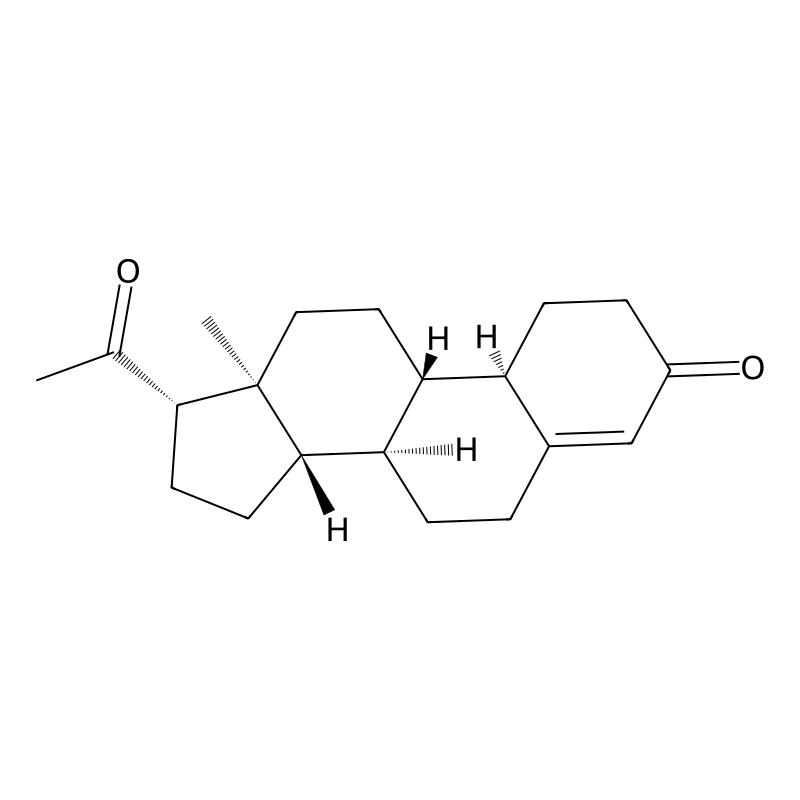

19-Norprogesterone, also known as 19-norpregn-4-ene-3,20-dione, is a synthetic steroidal progestin and a close analogue of the natural hormone progesterone. It differs from progesterone by the absence of the C19 methyl group. This compound was first synthesized in 1944 and has been shown to possess significant progestogenic activity, often exhibiting 4 to 8 times the potency of progesterone in various assays . Its chemical formula is C20H28O2, with a molar mass of approximately 300.44 g/mol .

19-Norprogesterone acts as a progestin by binding to the progesterone receptor (PR) in target tissues. However, due to the missing methyl group, it exhibits weaker binding affinity compared to progesterone []. This difference can influence its biological effects.

The mechanism of action of 19-Norprogesterone within the PR complex is still under investigation. However, it is believed to involve similar processes as progesterone, including conformational changes in the receptor and recruitment of coactivators to regulate gene expression [].

While detailed data on 19-Norprogesterone's specific hazards is limited, it is generally considered to share similar safety concerns as other steroids. These concerns include:

- Endocrine Disruption: Due to its progestogenic activity, 19-Norprogesterone may disrupt hormonal balance if ingested.

- Potential Carcinogenicity: Some studies suggest a possible link between long-term exposure to synthetic steroids and an increased risk of certain cancers. However, more research is needed to confirm this for 19-Norprogesterone specifically [].

- Wittig Reaction: This reaction is used to introduce the appropriate ethylidene group at the C17 position.

- Hydroboration: Following the Wittig reaction, hydroboration is employed to incorporate an oxygen function at the C20 position.

- Oxidation: The compound can undergo oxidation to yield various derivatives, including 19-hydroxyprogesterone .

These reactions are crucial in modifying steroid structures to enhance biological activity and specificity.

19-Norprogesterone exhibits potent progestational effects due to its high affinity for the progesterone receptor. It acts as a partial agonist for the mineralocorticoid receptor, unlike progesterone, which functions as an antagonist. This unique characteristic leads to mineralocorticoid effects such as sodium retention and hypertension in animal models . Additionally, it has been noted for its antigonadotropic activity, decreasing luteinizing hormone and follicle-stimulating hormone levels .

The synthesis of 19-norprogesterone can be achieved through various methods:

- Classical Synthesis: Involves multi-step organic reactions starting from steroid precursors.

- Modern Synthetic Approaches: These may utilize more advanced techniques like microwave-assisted synthesis or enzymatic methods for more efficient production .

The classical method typically includes the aforementioned Wittig reaction and subsequent hydroboration.

19-Norprogesterone is primarily used in:

- Hormonal Contraceptives: It serves as a key ingredient in several oral contraceptives due to its potent progestational effects.

- Hormone Replacement Therapy: It is utilized in therapies aimed at alleviating symptoms associated with menopause or other hormonal imbalances.

- Research: The compound is employed in studies investigating progestational mechanisms and receptor interactions .

Research indicates that 19-norprogesterone interacts with various receptors beyond the progesterone receptor:

- Mineralocorticoid Receptor: Exhibits partial agonism leading to sodium retention and potential hypertension.

- Androgen Receptors: Some studies suggest it may have weak interactions with androgen receptors, although this is not its primary function .

These interactions highlight its potential side effects and therapeutic applications.

19-Norprogesterone shares structural similarities with several other steroid compounds. Here are some notable comparisons:

| Compound | Structure Difference | Biological Activity |

|---|---|---|

| Progesterone | Contains C19 methyl group | Strong progestational activity |

| Norethisterone | Ethynyl group at C17 | Orally active progestin, used in contraceptives |

| 17α-Hydroxyprogesterone | Hydroxyl group at C17 | Decreased affinity for progesterone receptor |

| Nomegestrol | Additional methyl group | High affinity for progesterone receptor |

Uniqueness of 19-Norprogesterone:

Core Molecular Architecture

19-Norprogesterone, systematically named 19-norpregn-4-ene-3,20-dione, represents a significant modification of the natural hormone progesterone through the selective removal of the carbon-19 methyl group [1] [2]. This synthetic steroidal progestin maintains the fundamental steroid backbone while exhibiting enhanced biological activity compared to its parent compound [1]. The molecular formula of 19-norprogesterone is C20H28O2 with a molecular weight of 300.43 grams per mole, compared to progesterone's C21H30O2 formula and 314.46 grams per mole molecular weight [2] [18].

The compound was first synthesized in 1944 as part of a mixture containing unnatural stereoisomers, with subsequent investigations in 1951 confirming its identity as the active component responsible for progestogenic activity [1]. Research demonstrated that 19-norprogesterone possessed four to eight-fold the activity of progesterone in the Clauberg assay in rabbits, establishing it as the most potent progestogen known at the time of its discovery [1].

| Property | Progesterone | 19-Norprogesterone |

|---|---|---|

| Molecular Formula | C21H30O2 | C20H28O2 |

| Molecular Weight (g/mol) | 314.46 | 300.43 |

| Systematic Name | Pregn-4-ene-3,20-dione | 19-Norpregn-4-ene-3,20-dione |

| CAS Registry Number | 57-83-0 | 472-54-8 |

| C19 Methyl Group | Present | Absent |

| Steroid Core | Pregnane (C21) | 19-Norpregnane (C20) |

Comparative Analysis with Progesterone and 19-Nortestosterone Derivatives

The structural relationship between 19-norprogesterone and both progesterone and 19-nortestosterone derivatives reveals fundamental differences in molecular architecture and biological activity [1] [7]. While progesterone serves as the natural prototype with its complete C21 steroid framework, 19-norprogesterone represents a C20 derivative lacking the angular methyl group at position 19 [1] [2].

Comparative receptor binding studies demonstrate that 19-norprogesterone exhibits dramatically different pharmacological properties compared to progesterone [22] [24]. In mineralocorticoid receptor assays, 19-norprogesterone shows approximately three-fold higher affinity than progesterone, while simultaneously functioning as a partial agonist rather than the antagonist activity exhibited by progesterone [22] [24]. This fundamental shift from antagonist to agonist activity represents a profound alteration in receptor interaction mechanisms [24].

The relationship with 19-nortestosterone derivatives provides additional insight into structural activity relationships within the 19-nor steroid family [12] [13]. Research comparing 19-nortestosterone derivatives such as norethisterone acetate with 19-norprogesterone derivatives like nomegestrol acetate revealed similar antigonadotropic activities, suggesting shared mechanisms of action despite different parent steroid origins [12]. However, unlike 19-nortestosterone derivatives that may exhibit residual androgenic activity, 19-norprogesterone maintains selectivity for progestogenic and mineralocorticoid receptors without significant androgenic effects [12] [14].

| Receptor | Progesterone Activity | 19-Norprogesterone Activity | Biological Significance |

|---|---|---|---|

| Progesterone Receptor | High affinity agonist | 4-8x more potent than progesterone | Enhanced progestational activity |

| Mineralocorticoid Receptor | Antagonist | Partial agonist (3x higher affinity) | Mineralocorticoid effects |

| Androgen Receptor | No significant binding | No significant binding | Maintained selectivity |

| Glucocorticoid Receptor | Weak binding | 3x higher affinity than progesterone | Enhanced glucocorticoid activity |

C19 Methyl Group Absence: Structural Implications

The absence of the C19 methyl group in 19-norprogesterone creates profound structural and functional implications that extend beyond simple molecular weight reduction [22] [23]. This modification fundamentally alters the three-dimensional conformation of the steroid molecule and its interaction with steroid hormone receptors [23].

Crystallographic and molecular modeling studies indicate that the C19 methyl group in natural steroids can create steric hindrance during receptor binding [23]. Research examining progesterone receptor mutants demonstrated that certain amino acid substitutions at critical helix positions resulted in steric clashes with the C19 methyl group of progesterone, while 19-norprogesterone showed marked increases in receptor activity under identical conditions [23]. This suggests that the absence of the C19 methyl group allows for more favorable receptor-ligand interactions in specific conformational states [23].

The structural implications extend to mineralocorticoid receptor interactions, where the loss of the C19 methyl group appears to enable a conformational change that converts progesterone from a mineralocorticoid antagonist to the partial agonist activity observed with 19-norprogesterone [22] [24]. Studies using adrenalectomized rat bioassay systems confirmed that while progesterone lacks agonist activity at the mineralocorticoid receptor, 19-norprogesterone functions as a full mineralocorticoid agonist [24].

The C19 demethylation also influences metabolic stability and clearance pathways [15]. Research on C19-hydroxylated steroids demonstrates that the presence or absence of the C19 methyl group significantly affects enzymatic recognition by steroid-metabolizing enzymes [15]. This structural modification may contribute to the enhanced potency of 19-norprogesterone by altering its metabolic fate and extending its biological half-life [1].

Synthetic Pathways

Classical Synthesis from Diosgenin Derivatives

The classical synthesis of 19-norprogesterone traces its origins to the pioneering work of Russell Marker and the development of steroid synthesis from plant-derived diosgenin [10]. The Marker degradation process, established in the 1940s, provided the foundational methodology for converting diosgenin from Dioscorea species into progesterone and subsequently into 19-norprogesterone [10].

The classical diosgenin route begins with the extraction of diosgenin from the roots of Dioscorea species, particularly Dioscorea mexicana [10]. The diosgenin undergoes Marker degradation, a multi-step process involving acid-catalyzed rearrangement and oxidation reactions to yield pregnenolone as an intermediate [10]. Subsequent oxidation of pregnenolone using chromium-based reagents converts the 3-beta-hydroxyl group to the corresponding ketone and introduces the 4,5-double bond characteristic of progesterone [30].

The conversion of progesterone to 19-norprogesterone in classical synthesis involves selective demethylation at the C19 position [1]. Historical methods employed various approaches including photochemical reactions and oxidative degradation techniques [1]. Early synthesis protocols utilized complex multi-step sequences involving protection of functional groups, selective oxidation at the C19 position, and subsequent elimination to remove the methyl group [1].

Industrial implementation of classical diosgenin synthesis faced challenges related to yield optimization and process economics [31]. The multi-step nature of the classical route, requiring numerous purification steps and harsh reaction conditions, limited its commercial viability for large-scale production [31]. Environmental concerns regarding the use of toxic reagents and solvents further motivated the development of alternative synthetic approaches [31].

Modern Catalytic Approaches

Contemporary synthesis of 19-norprogesterone employs advanced catalytic methodologies that offer improved efficiency, selectivity, and environmental compatibility [15] [17]. Modern catalytic approaches focus on direct C19-hydroxylation followed by selective demethylation, representing a significant advancement over classical multi-step procedures [15].

Biocatalytic C19-hydroxylation has emerged as a particularly promising approach for 19-norprogesterone synthesis [15]. Research utilizing the fungal strain Trichosporon cucumeris has demonstrated highly efficient C19-hydroxylation of steroid substrates with up to 80% conversion efficiency at multi-gram scale [15]. The biocatalytic approach involves the use of specialized cytochrome P450 enzymes capable of selective hydroxylation at the sterically hindered C19 methyl group [15].

The biocatalytic process begins with acetylation of cortexolone at the C17 position to enhance substrate specificity for the C19-hydroxylase enzyme [15]. The acetylated substrate undergoes biotransformation in the presence of Trichosporon cucumeris, resulting in formation of 19-hydroxy-cortexolone with remarkable selectivity [15]. Subsequent hydrolysis of the acetyl group and chemical conversion steps yield 19-norprogesterone derivatives [15].

Modern chemical catalysis has also contributed to improved 19-norprogesterone synthesis through the development of selective oxidation catalysts [17]. Organometallic complexes capable of C-H activation at the C19 position provide alternatives to traditional oxidation methods [17]. These catalytic systems operate under milder conditions and offer improved functional group tolerance compared to classical approaches [17].

The integration of flow chemistry principles in modern 19-norprogesterone synthesis allows for continuous processing and improved process control [27]. Flow-based synthetic routes enable precise temperature and residence time control, resulting in enhanced selectivity and reduced side product formation [27]. These modern approaches represent significant improvements in both synthetic efficiency and environmental impact compared to classical batch processes [27].

Patent Landscape for Industrial Production

The patent landscape for 19-norprogesterone industrial production reflects the evolution from classical synthesis methods to modern catalytic and biotechnological approaches [9] [11] [27]. Early patents focused on modifications of the Marker degradation process and improvements in yield and selectivity for C19-demethylation reactions [11].

Significant patent activity emerged in the 1980s and 1990s with the development of improved synthetic methodologies [9] [11]. Patent WO1989003839A1 describes derivatives of 19-norprogesterone and their preparation methods, focusing on compounds with three-carbon side chains at position 17 [9]. This patent demonstrates industrial interest in structural modifications of 19-norprogesterone for enhanced biological activity [9].

United States Patent US3655649A covers processes for the preparation of 19-norsteroids, including methodologies for synthesizing 16-methylene-17α-hydroxy-19-norprogesterone and its alkanoate derivatives [11]. The patent describes enamine-based synthetic approaches and secondary amine-mediated transformations for creating 19-nor steroid structures [11]. These methodologies provided alternatives to traditional oxidative demethylation approaches [11].

Contemporary patent filings increasingly focus on catalytic and biotechnological production methods [27]. Recent patents emphasize environmentally sustainable synthesis routes, including biocatalytic processes and green chemistry approaches [27]. Patent applications covering steroid synthesis using delta-9,11 intermediates and novel catalytic methodologies reflect the ongoing evolution of industrial production techniques [27].

The patent landscape also encompasses process optimization and purification methodologies specific to 19-norprogesterone production [29]. Patents covering crystallization techniques, solvent systems, and purification protocols address the challenges of obtaining pharmaceutical-grade 19-norprogesterone from complex synthetic mixtures [29]. These process-focused patents are essential for commercial implementation of laboratory-scale synthetic methodologies [29].